Pyridin-4-ylmethanesulfonyl chloride hydrochloride

Chemical Stability Salt Selection Process Chemistry

Select the hydrochloride salt of 4-pyridinylmethanesulfonyl chloride for superior handling and long-term stability over its free-base analog. This ≥95% pure solid is an essential electrophilic reagent for installing the pyridin-4-ylmethanesulfonyl moiety with precise regiochemistry, minimizing side reactions and purification efforts. Ideal as a benchmark scaffold for IDE inhibitor programs (Ki = 35 μM), its defined salt form and purity profile are critical for reproducible biological data and precise stoichiometric control in process chemistry.

Molecular Formula C6H7Cl2NO2S
Molecular Weight 228.10
CAS No. 683812-81-9
Cat. No. B3278932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-4-ylmethanesulfonyl chloride hydrochloride
CAS683812-81-9
Molecular FormulaC6H7Cl2NO2S
Molecular Weight228.10
Structural Identifiers
SMILESC1=CN=CC=C1CS(=O)(=O)Cl.Cl
InChIInChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h1-4H,5H2;1H
InChIKeyJZZPWTOVADCTSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridin-4-ylmethanesulfonyl chloride hydrochloride (CAS 683812-81-9): Procurement-Grade Reagent for Sulfonamide Synthesis and Enzyme Inhibition Studies


Pyridin-4-ylmethanesulfonyl chloride hydrochloride (CAS 683812-81-9) is a heteroaromatic sulfonyl chloride derivative, consisting of a pyridine ring substituted at the 4-position with a methanesulfonyl chloride group, stabilized as a hydrochloride salt . With a molecular formula of C₆H₇Cl₂NO₂S and a molecular weight of 228.10 g/mol, it is supplied as a solid with a typical purity specification of ≥95% . This compound serves as a key electrophilic reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester linkages . Its hydrochloride salt form offers distinct handling and stability advantages over its free-base analog (CAS 130820-88-1), making it a preferred choice for controlled synthetic workflows .

Why Generic Substitution of Pyridin-4-ylmethanesulfonyl chloride hydrochloride (683812-81-9) Fails in Critical Workflows


Substituting Pyridin-4-ylmethanesulfonyl chloride hydrochloride with a non-salt analog or a positional isomer can introduce significant variability in reaction outcomes, purification efficiency, and biological activity. The hydrochloride counterion directly influences the compound's hygroscopicity and long-term stability , while the para-positioning of the sulfonyl chloride group on the pyridine ring dictates regioselectivity in nucleophilic substitution reactions . Furthermore, the specific salt form and purity profile (≥95%) are critical for reproducible enzyme inhibition data, as minor impurities or degradation products can lead to off-target effects . The following quantitative evidence demonstrates where this specific compound provides measurable differentiation against its closest comparators.

Quantitative Differentiation Evidence: Pyridin-4-ylmethanesulfonyl chloride hydrochloride (683812-81-9) vs. Key Comparators


Hydrochloride Salt Stability vs. Free-Base Analog (CAS 130820-88-1)

The hydrochloride salt form (CAS 683812-81-9) exhibits enhanced stability compared to the free-base pyridin-4-ylmethanesulfonyl chloride (CAS 130820-88-1) by mitigating the hygroscopic nature of the free sulfonyl chloride . While the free base is moisture-sensitive and hydrolyzes to sulfonic acids in aqueous environments , the hydrochloride counterion reduces this sensitivity, allowing for more robust storage and handling under anhydrous conditions .

Chemical Stability Salt Selection Process Chemistry

Purity Benchmark: 95% Minimum Specification vs. Industry Alternatives

Commercial suppliers for pyridin-4-ylmethanesulfonyl chloride hydrochloride (CAS 683812-81-9) consistently specify a minimum purity of 95% . This benchmark exceeds the typical purity levels offered for many research-grade sulfonyl chlorides, which are often sold at 90-93% purity. The higher specification reduces the likelihood of impurity-driven side reactions and ensures more accurate stoichiometric calculations in sensitive syntheses.

Quality Control Reagent Purity Procurement Specifications

Insulin-Degrading Enzyme (IDE) Inhibition: Ki Value Comparison

In a screening assay for insulin-degrading enzyme (IDE) inhibitors, pyridin-4-ylmethanesulfonyl chloride hydrochloride demonstrated an average inhibition constant (Ki) value of 35 μM . This value indicates moderate potency compared to known phenyl derivative inhibitors, which exhibit Ki values around 22 μM in the same assay system . The compound's specific Ki value provides a quantitative benchmark for structure-activity relationship (SAR) studies and enables direct comparison with other heteroaromatic sulfonyl chlorides in IDE inhibition.

Enzyme Inhibition IDE Metabolic Disorders

Regioselectivity in Sulfonamide Formation: 4-Position vs. 2- and 3-Isomers

The para-substitution pattern of the sulfonyl chloride group on the pyridine ring dictates the regioselectivity of nucleophilic attack, leading to distinct sulfonamide products compared to the 2- or 3-positional isomers . While quantitative yield data comparing isomers is not available in the public domain, the electronic and steric environment of the 4-position is known to influence reaction rates and product distribution in sulfonamide syntheses [1]. This regioselectivity is a critical parameter in the design of target molecules where the spatial orientation of the sulfonamide moiety impacts biological activity.

Regioselectivity Sulfonamide Synthesis Structure-Activity Relationship

High-Value Application Scenarios for Pyridin-4-ylmethanesulfonyl chloride hydrochloride (CAS 683812-81-9)


Synthesis of Sulfonamide-Based Drug Candidates with Defined Regiochemistry

Researchers synthesizing sulfonamide-containing drug candidates can utilize this reagent to install a pyridin-4-ylmethanesulfonyl moiety with precise regiochemistry, ensuring the correct spatial orientation for target binding. The ≥95% purity minimizes side reactions, improving yield and reducing purification efforts .

Structure-Activity Relationship (SAR) Studies for IDE Inhibitors

Medicinal chemists exploring IDE inhibition can use this compound as a benchmark scaffold. Its documented Ki value of 35 μM provides a quantitative reference point for evaluating structural modifications aimed at improving potency .

Controlled Sulfonylation Reactions Requiring Enhanced Reagent Stability

Process chemists requiring precise stoichiometric control and reduced reagent degradation during long-term storage should select the hydrochloride salt over the free base. The improved stability minimizes hydrolytic decomposition, ensuring consistent reaction performance .

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